3-Chloro-2,6-difluoroaniline
Overview
Description
3-Chloro-2,6-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 2,6-difluoroaniline, a related compound, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents . The this compound could potentially be synthesized through a similar process, with an additional chlorination step.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemistry and Synthesis :
- The preparation of 2,6-difluoroaniline, a related compound, from 1,3,5-trichlorobenzene has been described, showcasing the process of obtaining difluoroaniline derivatives, which are important in various chemical syntheses (Pews & Gall, 1991).
- Another study focused on the oxidation of 2,6-difluoroaniline to nitroso-compounds, demonstrating its use in producing specific chemical compounds (Nunno, Florio & Todesco, 1970).
Pharmaceuticals and Biologically Active Compounds :
- A study on the synthesis and local anesthetic activity of 3,4-difluoroaniline derivatives (closely related to 3-Chloro-2,6-difluoroaniline) highlighted its potential in creating biologically active compounds (Gataullin et al., 1999).
Spectroscopic and Structural Investigations :
- Spectroscopic and quantum chemical studies of 3,4-difluoroaniline provided insights into the structural and physicochemical properties of di-substituted aniline derivatives, which is relevant for understanding the properties of this compound (Kose, Karabacak & Atac, 2015).
Reactivity and Molecular Docking :
- Research explored the reactive nature of difluoroanilines and the effect of fluorine substitution in aniline derivatives, including studies on 2,6-difluoroaniline. These findings are significant for understanding the reactivity and potential applications of this compound (Kose, Bardak & Atac, 2019).
Preparation for Agricultural and Pharmaceutical Applications :
- The preparation of high-purity 1-chloro-2,6-difluorobenzene, closely related to this compound, for use as an intermediate in agricultural and pharmaceutical applications, showcases the broader applicability of such compounds (Moore, 2003).
Safety and Hazards
3-Chloro-2,6-difluoroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Safety precautions include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and wearing protective equipment .
Properties
IUPAC Name |
3-chloro-2,6-difluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUAFFSMAKNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.